molecular formula C20H18N2O4 B245067 N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Numéro de catalogue B245067
Poids moléculaire: 350.4 g/mol
Clé InChI: GETCUGFXZQZCTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promise as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Mécanisme D'action

BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. BTK is activated by the binding of antigens to B cell receptors, leading to downstream signaling pathways that result in the production of cytokines and antibodies. N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide inhibits BTK by binding to a specific site on the enzyme, preventing its activation and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK by N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has several biochemical and physiological effects. In preclinical models, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce the production of cytokines and autoantibodies, which are key drivers of autoimmune diseases. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce inflammation and tissue damage in various organs, including the joints and kidneys.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide for laboratory experiments is its selectivity for BTK, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has demonstrated potent inhibition of BTK at low doses, making it a cost-effective option for laboratory experiments. However, one limitation of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its relatively short half-life, which may require frequent dosing in animal models.

Orientations Futures

There are several potential future directions for the research and development of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide. One area of focus is the optimization of dosing and administration regimens to maximize efficacy and minimize side effects. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in human clinical trials. Finally, there is potential for the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, starting with the reaction of 3-methylphenol with acetic anhydride to form 3-acetyloxytoluene. This compound is then reacted with 2-chloroacetyl chloride to produce 2-(3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(3-methylphenoxy)acetyl chloride with 3-amino-N-(3-nitrophenyl)propanamide to form N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

Applications De Recherche Scientifique

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent and selective inhibition of BTK. In a study of rheumatoid arthritis, treatment with N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide significantly reduced disease activity and joint inflammation in a mouse model. Similarly, in a mouse model of lupus, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide treatment reduced autoantibody production and improved kidney function. These results suggest that N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide may have therapeutic potential for a range of autoimmune diseases.

Propriétés

Formule moléculaire

C20H18N2O4

Poids moléculaire

350.4 g/mol

Nom IUPAC

N-[3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-14-5-2-8-17(11-14)26-13-19(23)21-15-6-3-7-16(12-15)22-20(24)18-9-4-10-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

Clé InChI

GETCUGFXZQZCTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

SMILES canonique

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.